(3-Chloro-4-iodophenyl)(methyl)sulfane
説明
特性
分子式 |
C7H6ClIS |
|---|---|
分子量 |
284.55 g/mol |
IUPAC名 |
2-chloro-1-iodo-4-methylsulfanylbenzene |
InChI |
InChI=1S/C7H6ClIS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 |
InChIキー |
RPOCZUVFGOWLNL-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=C(C=C1)I)Cl |
製品の起源 |
United States |
類似化合物との比較
Structural and Physicochemical Properties
The table below compares (3-Chloro-4-iodophenyl)(methyl)sulfane with key analogs:
Key Observations :
Stability and Detection Challenges
- Stability : Iodine’s propensity for photolytic or thermal degradation may reduce the compound’s stability compared to fluorine-substituted analogs. However, the methyl sulfane group’s stability in biological systems aligns with other sulfane sulfur compounds, which coexist with H₂S .
- Detection : Quantification methods such as cyanide-mediated thiocyanate formation (Wood’s method) or phosphine-based trapping () are applicable but require optimization for heavy halogen interference .
Q & A
Q. What are the key considerations for optimizing the synthesis of (3-Chloro-4-iodophenyl)(methyl)sulfane?
Methodological Answer: The synthesis of (3-Chloro-4-iodophenyl)(methyl)sulfane typically involves halogenation and sulfane sulfur incorporation. Key steps include:
- Halogenation sequence : Chlorine and iodine substituents on the phenyl ring require careful regioselective halogenation. For example, iodination at the para position may require protecting groups to avoid undesired substitution .
- Sulfane sulfur introduction : Methylsulfane groups can be introduced via nucleophilic substitution using methylthiolate (CH₃S⁻) or via coupling reactions with methyl disulfides under basic conditions .
- Purification : Column chromatography with hexane/ethyl acetate gradients is recommended, followed by NMR (¹H, ¹³C) and LC-MS to confirm purity (>95%) and molecular identity .
Challenges : Competing side reactions (e.g., over-halogenation or sulfur oxidation) may occur. Use inert atmospheres (N₂/Ar) to stabilize thioether bonds during synthesis .
Q. How can spectroscopic techniques be employed to characterize (3-Chloro-4-iodophenyl)(methyl)sulfane?
Methodological Answer:
- ¹H and ¹³C NMR : The methylsulfane group (CH₃S–) shows a singlet at ~δ 2.1–2.3 ppm (¹H) and δ 15–20 ppm (¹³C). Aromatic protons adjacent to iodine (C–I) exhibit deshielding effects, with signals split due to coupling with neighboring substituents .
- Mass spectrometry (HRMS) : Confirm the molecular ion peak [M+H]⁺ at m/z 342.86 (C₇H₅ClIS⁺). Fragmentation patterns should align with loss of I (127.9 Da) or CH₃S (47.1 Da) .
- FT-IR : Key peaks include C–S stretch (~650 cm⁻¹) and C–I stretch (~500 cm⁻¹). Absence of S–O stretches (~1050 cm⁻¹) confirms no sulfone byproducts .
Advanced Research Questions
Q. How does the iodine substituent influence the reactivity of (3-Chloro-4-iodophenyl)(methyl)sulfane in cross-coupling reactions?
Methodological Answer: The iodine atom serves as a leaving group in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings). Key considerations:
- Catalytic systems : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos for aryl-iodine activation. Reaction yields depend on solvent polarity (toluene > DMF) and temperature (80–120°C) .
- Competing pathways : The methylsulfane group may coordinate with Pd, requiring excess ligand to prevent catalyst poisoning. Monitor by ³¹P NMR to track phosphine ligand integrity .
- Substituent effects : The electron-withdrawing Cl substituent meta to I enhances oxidative addition rates but may reduce nucleophilic substitution efficiency .
Data contradiction example : Higher temperatures (120°C) improve coupling yields but risk sulfur oxidation. Balance with reducing agents (e.g., ascorbic acid) to stabilize the thioether .
Q. What strategies are effective for quantifying sulfane sulfur species derived from (3-Chloro-4-iodophenyl)(methyl)sulfane in biological systems?
Methodological Answer: Sulfane sulfur (S⁰) detection requires methods compatible with biological matrices:
- Cyanolysis : React with KCN (pH 8.5–10) to form SCN⁻, measured via UV-Vis at 460 nm. Calibrate with Na₂Sₓ standards. Note: Interference from endogenous thiocyanate requires blank corrections .
- Fluorescent probes (e.g., SSP2) : These probes undergo cyclization upon reaction with sulfane sulfur, emitting fluorescence (λₑₓ/λₑₘ = 488/525 nm). Validate specificity using knockout models (e.g., cystathionine γ-lyase-deficient cells) .
- HPLC-MS/MS : Derivatize with monobromobimane (mBBr) to form stable adducts. Use a C18 column and gradient elution (0.1% formic acid in H₂O/MeCN) for separation. Quantify via MRM transitions (e.g., m/z 401 → 238) .
Limitation : Fluorescent probes may overestimate sulfane sulfur in reducing environments (e.g., high glutathione levels). Combine methods for cross-validation .
Q. How can computational modeling predict the biological interactions of (3-Chloro-4-iodophenyl)(methyl)sulfane with protein targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with cysteine-rich proteins (e.g., Keap1 or tyrosine phosphatases). Focus on sulfur’s nucleophilic attack on disulfide bonds .
- MD simulations : Simulate binding stability in explicit solvent (TIP3P water) for 100 ns. Analyze RMSD (<2 Å) and hydrogen bonding (e.g., between Cl/I and Arg/Lys residues) .
- QSAR models : Corrogate electronic parameters (Hammett σ for Cl/I substituents) with inhibitory activity (IC₅₀) against targets like NF-κB. Validate with in vitro assays (e.g., luciferase reporter systems) .
Challenge : The heavy iodine atom complicates force field parameterization. Use polarizable force fields (AMOEBA) for accurate halogen bonding simulations .
Q. What are the mechanistic implications of sulfane sulfur release from (3-Chloro-4-iodophenyl)(methyl)sulfane under oxidative stress?
Methodological Answer:
- Oxidation pathways : Treat with H₂O₂ (1–10 mM) to oxidize the methylsulfane group to sulfoxide (CH₃S(O)–) or sulfone (CH₃SO₂–). Monitor via ¹H NMR (δ 2.5–3.0 ppm for sulfoxide) .
- Sulfane sulfur release : Under excess ROS, S–S bond cleavage releases polysulfides (H₂Sₓ). Quantify using methylene blue assays (λ = 670 nm) and compare with LC-MS data .
- Biological relevance : Released H₂Sₓ modulates redox signaling (e.g., Nrf2 activation). Use siRNA knockdown (e.g., Nrf2⁻/⁻ cells) to confirm downstream effects .
Contradiction : High ROS levels may degrade polysulfides to thiosulfate, necessitating time-resolved measurements to capture transient species .
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